molecular formula C₂₁H₂₁ClN₄O₂S B1147609 Ziprasidone N-Oxide CAS No. 188797-76-4

Ziprasidone N-Oxide

Cat. No. B1147609
CAS RN: 188797-76-4
M. Wt: 428.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ziprasidone, marketed under the names Geodon, Zeldox, and others, is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar disorder. It has a unique pharmacological profile compared to other antipsychotics, with high affinity for serotonin (5-HT) and dopamine receptors. It shows potent effects in preclinical assays predictive of antipsychotic activity, with a notable mechanism of action involving antagonism of 5-HT2A receptors, which may contribute to its therapeutic effects and side effect profile. Despite extensive metabolism in humans, where less than 5% of the dose is excreted as unchanged drug, ziprasidone undergoes significant oxidative and reductive metabolic pathways involving cytochrome P4503A4 (CYP3A4) and aldehyde oxidase, respectively (Seeger et al., 1995), (Beedham et al., 2003).

Synthesis Analysis

The synthesis of ziprasidone from 2,5-dichloro-4-nitrotoluene involves activating the nitro group for displacement and the methyl group for enamine formation, introducing the piperazinyl moiety. This synthesis pathway highlights the chemical ingenuity in constructing ziprasidone’s complex structure, contributing to its pharmacological properties (Urban et al., 1996).

Molecular Structure Analysis

Ziprasidone possesses a unique molecular structure characterized by a combination of benzisothiazole and piperazine groups, which are crucial for its activity at serotonin and dopamine receptors. Its molecular architecture facilitates interactions with multiple receptor sites, underpinning its efficacy and side effect profile as an antipsychotic (Seeger et al., 1995).

Chemical Reactions and Properties

Ziprasidone's reactivity, especially its oxidation process, has been studied through electrochemical methods, revealing the drug’s electroanalytical characteristics. These studies are essential for understanding ziprasidone's stability and reactivity, which are crucial for its manufacturing and shelf-life stability (Kul et al., 2010).

Physical Properties Analysis

Ziprasidone's physical properties, such as solubility and formulation characteristics, have been explored to enhance its bioavailability. For instance, the inclusion complexation with beta-cyclodextrin sulfobutyl ether (SBECD) indicates efforts to improve its solubility and absorption, highlighting the challenges and innovations in formulating poorly water-soluble drugs like ziprasidone (Kim et al., 1998).

Chemical Properties Analysis

Exploration of ziprasidone’s chemical properties has included studies on its metabolism and the identification of novel metabolites, revealing complex pathways involving oxidative and reductive reactions. These studies provide insights into the drug's pharmacokinetics and potential interactions, crucial for optimizing therapeutic efficacy and minimizing side effects (Prakash et al., 1997), (Miao et al., 2005).

Scientific Research Applications

Electroanalytical Detection and Quantification

Electroanalytical characteristics of antipsychotic drug ziprasidone

Research demonstrates the possibility of electrochemically investigating Ziprasidone's oxidation at boron-doped diamond and glassy carbon electrodes. This study lays the groundwork for the development of novel analytical methods for determining Ziprasidone in pharmaceuticals and serum samples without extensive preparation steps, showing its potential application in clinical diagnostics and drug monitoring (Kul et al., 2010).

Enhancing Oral Bioavailability

Self-nanoemulsifying drug delivery systems for Ziprasidone

Research into self-nanoemulsifying drug delivery systems (SNEDDS) in sustained-release pellets of Ziprasidone aims to enhance oral bioavailability and mitigate the food effect of the drug. This approach signifies a significant advancement in pharmaceutical formulation, providing a method to improve the therapeutic effectiveness and patient compliance of Ziprasidone (Miao et al., 2014).

Metabolic Pathways and Clinical Implications

Ziprasidone metabolism, aldehyde oxidase, and clinical implications

Understanding Ziprasidone's metabolism is crucial for optimizing its therapeutic use and minimizing potential interactions with other medications. This research highlights the role of aldehyde oxidase in Ziprasidone's metabolism and discusses the implications for its pharmacokinetic profile, offering insights into how metabolic pathways influence drug efficacy and safety (Beedham et al., 2003).

Novel Antipsychotic Agent Profile

Unique human receptor binding profile of Ziprasidone

Ziprasidone exhibits a distinct pharmacological profile with high affinity for serotonin and dopamine receptors, which may account for its effectiveness in treating schizophrenia with a lower incidence of side effects typical of other antipsychotics. This research underlines the potential of Ziprasidone in offering a balanced approach to schizophrenia treatment (Schmidt et al., 2001).

Formulation and Absorption Enhancement

Characterization of amorphous, nanocrystalline, and crystalline Ziprasidone formulations

Investigating different formulations of Ziprasidone, including amorphous, nanocrystalline, and crystalline forms, aims to enhance its absorption and reduce the food effect. This area of research is crucial for improving the drug's bioavailability and therapeutic outcomes, particularly in fasted states, thus addressing a significant challenge in its clinical use (Thombre et al., 2012).

Mechanism of Action

Target of Action

Ziprasidone, the parent compound of Ziprasidone N-Oxide, primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . It has a higher 5-HT2A/D2 receptor affinity ratio compared to other antipsychotics . This unique receptor-binding profile is thought to contribute to its efficacy in managing psychiatric disorders .

Mode of Action

Ziprasidone acts as an antagonist at the 5-HT2A and dopamine D2 receptors . By blocking these receptors, it modulates the neurotransmission of serotonin and dopamine in the brain

Biochemical Pathways

Ziprasidone’s action on the 5-HT2A and dopamine D2 receptors affects the serotonin and dopamine pathways in the brain . These pathways are involved in mood regulation, cognition, and behavior . Dysregulation of these pathways is associated with psychiatric disorders like schizophrenia and bipolar disorder .

Pharmacokinetics

The pharmacokinetic properties of Ziprasidone include its absorption, distribution, metabolism, and excretion (ADME). It has an oral bioavailability of 60% . It is metabolized in the liver, primarily through aldehyde reductase . The elimination half-life is between 7 to 10 hours, and it is excreted in urine and feces

Result of Action

The antagonistic action of Ziprasidone on 5-HT2A and dopamine D2 receptors leads to modulation of serotonin and dopamine neurotransmission. This can result in alleviation of psychiatric symptoms, such as those seen in schizophrenia and bipolar disorder

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ziprasidone. For instance, it needs to be dosed on a full stomach for optimal absorption . Additionally, individual patient characteristics, such as genetic factors and co-administration with other medications, can influence its pharmacokinetics and pharmacodynamics

Future Directions

Ziprasidone is used to treat schizophrenia and bipolar disorder . Studies have shown that ziprasidone was significantly superior to placebo in rate and time of relapse . The research established the efficacy of ziprasidone in bipolar disorder . It also indicated improvement on the manic syndrome subscale that measures symptoms of mania such as mood, insomnia, excessive energy and activity, and overall behavior and ideation . Patients with acute agitation in schizophrenia were measured, indicating effectiveness short term . Those with long-term risks require a reevaluation on a patient-by-patient basis .

Biochemical Analysis

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ziprasidone N-Oxide involves the oxidation of Ziprasidone using a suitable oxidizing agent.", "Starting Materials": [ "Ziprasidone", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid, etc.)", "Solvent (e.g. methanol, acetonitrile, etc.)" ], "Reaction": [ "Dissolve Ziprasidone in a suitable solvent.", "Add the oxidizing agent to the solution and stir the mixture at a suitable temperature.", "Monitor the reaction progress using TLC or other suitable analytical techniques.", "Once the reaction is complete, isolate the product by filtration or other suitable methods.", "Purify the product using column chromatography or other suitable methods.", "Characterize the product using various analytical techniques such as NMR, IR, and mass spectrometry." ] }

CAS RN

188797-76-4

Molecular Formula

C₂₁H₂₁ClN₄O₂S

Molecular Weight

428.94

synonyms

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.